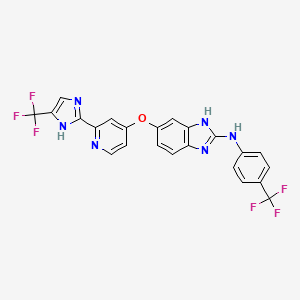
CBB1003 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBB1003 Hcl is a novel histone demethylase LSD1 inhibitor with IC50 of 10.54 uM. in vitro: Treatment of F9 cells with CBB1003 led to the activation of CHRM4 and SCN3A expression. Treatment of CBB1003 led to significant growth inhibition of mouse embryonic teratocarcinoma F9 cells. Treatment of mouse ES cells with CBB1003 and 1007 also led to substantial inhibition of the spherical growth of ES cells. CBB1003 inhibited CRC cell proliferation and colony formation. In cultured CRC cells, inhibiting LSD1 activity by CBB1003 caused a decrease in LGR5 levels while overexpression of LGR5 reduced CBB1003-induced cell death.
Applications De Recherche Scientifique
Biological Treatment of Textile Wastewaters : Bacillus aryabhattai DC100, which produces ligninolytic enzymes like laccases and peroxidases, has shown potential in treating dyestuffs from textile processing industries. This includes the degradation of Coomassie Brilliant Blue G-250 (CBB), among other dyes, under different culture media and operational conditions (Paz et al., 2017).
Cell-Based Biosensors : Cell-based biosensors (CBBs) using hydrogels to encapsulate cells have emerged as promising tools for environmental monitoring, drug screening, clinical diagnosis, and biosecurity. These biosensors, which can mimic physiological situations, enhance detection specificity and sensitivity, and detect unknown compounds and toxins, represent a significant advance in the field (Zhou et al., 2011).
Protein Binding Mechanisms : Studies have investigated the mechanism of Coomassie brilliant blue G-250 (CBB) binding to proteins. This has led to the development of a highly sensitive hydrophobic assay for proteins, enhancing the understanding of protein-dye interactions and their applications in biochemical analysis (Georgiou et al., 2008).
Environmental Pollutant Degradation : Research has focused on the degradation of environmental pollutants like biphenyl and polychlorinated biphenyls (PCBs) by certain bacteria. Studies have shown that some bacteria can transform these pollutants without the accumulation of dead-end intermediates, indicating potential applications in environmental remediation (Hu et al., 2015).
Propriétés
Formule moléculaire |
C25H36Cl5N9O4 |
|---|---|
Poids moléculaire |
703.88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




